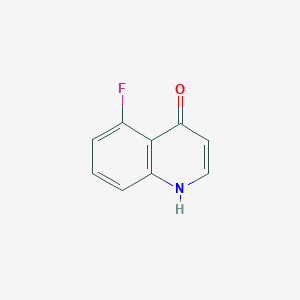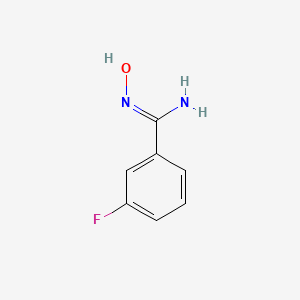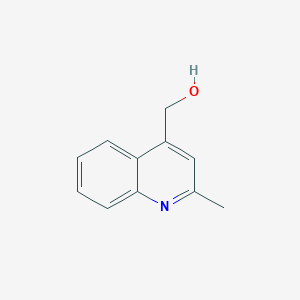
(2-Methylquinolin-4-yl)methanol
Übersicht
Beschreibung
(2-Methylquinolin-4-yl)methanol is an organic compound with the molecular formula C₁₁H₁₁NO It is a derivative of quinoline, a nitrogen-containing heterocyclic compound
Wirkmechanismus
Target of Action
(2-Methylquinolin-4-yl)methanol is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . .
Mode of Action
As a quinoline derivative, it may share some of the biological activities associated with other quinoline compounds
Biochemical Pathways
Quinoline and its derivatives have been shown to exhibit various biological activities , suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . These properties could potentially impact the bioavailability of the compound.
Result of Action
As a derivative of quinoline, it may share some of the biological activities associated with other quinoline compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylquinolin-4-yl)methanol typically involves the reaction of 2-methylquinoline with formaldehyde under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the formaldehyde acts as the electrophile, and the quinoline ring provides the nucleophilic site.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction mixture is typically heated to a temperature range of 60-80°C, and the pH is maintained between 4 and 5 to optimize the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (2-Methylquinolin-4-yl)methanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to (2-Methylquinolin-4-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: (2-Methylquinolin-4-yl)methanone.
Reduction: (2-Methylquinolin-4-yl)methane.
Substitution: (2-Methylquinolin-4-yl)methyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Methylquinolin-4-yl)methanol is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Quinoline derivatives are known to exhibit significant biological activities, and this compound is no exception.
Medicine: The compound is explored for its potential use in medicinal chemistry, particularly in the development of new drugs targeting bacterial and viral infections. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex organic compounds.
Vergleich Mit ähnlichen Verbindungen
Quinoline: The parent compound of (2-Methylquinolin-4-yl)methanol, known for its wide range of biological activities.
(2-Methylquinolin-4-yl)methanone:
(2-Methylquinolin-4-yl)methyl chloride: A substitution product used as an intermediate in organic synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
(2-methylquinolin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-9(7-13)10-4-2-3-5-11(10)12-8/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDWQNXETQDJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436148 | |
| Record name | (2-methylquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4939-28-0 | |
| Record name | (2-methylquinolin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
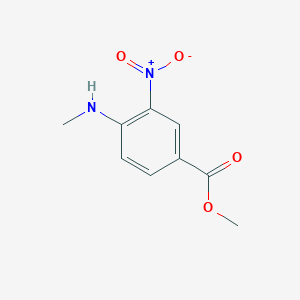

![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)
![4-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B1312506.png)



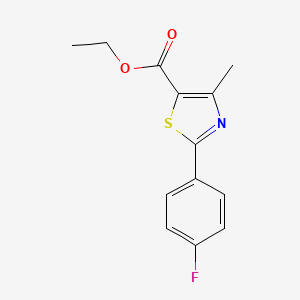

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)
